molecular formula C10H13NO3 B13347991 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B13347991
M. Wt: 195.21 g/mol
InChI Key: PZMHLFFSEHMYIB-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by a pyridine ring that is partially saturated, containing both a ketone and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method typically requires specific reaction conditions, including controlled temperatures and the presence of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as multicomponent reactions. These methods are designed to be efficient and cost-effective, allowing for the large-scale synthesis of the compound. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Various substituents can be introduced into the pyridine ring, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-oxo-1-propyl-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-6-oxo-1-propylpyridine-4-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-3-4-11-7(2)5-8(10(13)14)6-9(11)12/h5-6H,3-4H2,1-2H3,(H,13,14)

InChI Key

PZMHLFFSEHMYIB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=CC1=O)C(=O)O)C

Origin of Product

United States

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